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Compound of Interest

Compound Name: NU9056

Cat. No.: B591426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NU9056 with other known inhibitors of K (lysine)

acetyltransferase 5 (KAT5), also known as Tip60. The information presented herein is intended

to assist researchers in selecting the most appropriate inhibitor for their experimental needs,

based on potency, selectivity, and cellular effects.

Introduction to KAT5
KAT5 is a histone acetyltransferase (HAT) belonging to the MYST family of enzymes. It plays a

crucial role in a variety of cellular processes, including transcriptional regulation, DNA damage

repair, and apoptosis.[1][2] Dysregulation of KAT5 activity has been implicated in the

development and progression of several cancers, making it an attractive target for therapeutic

intervention.[3][4]

Comparative Analysis of KAT5 Inhibitors
The following table summarizes the in vitro inhibitory activities of NU9056 and other selected

KAT5 inhibitors. The data highlights the potency (IC50 values) and selectivity against other

histone acetyltransferases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b591426?utm_src=pdf-interest
https://www.benchchem.com/product/b591426?utm_src=pdf-body
https://en.wikipedia.org/wiki/KAT5
http://www.cancerindex.org/geneweb/KAT5.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3885462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10160912/
https://www.benchchem.com/product/b591426?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor
KAT5
IC50

p300 IC50
PCAF
IC50

GCN5
IC50

MOF IC50
Other
Targets &
Notes

NU9056 < 2 µM[5] 60 µM[5] 36 µM[5]
> 100

µM[5]
-

Selective

for KAT5.

[5]

TH1834

Specific

inhibitor[6]

[7][8]

- - -

Not

affected[6]

[7]

Induces

apoptosis

and DNA

damage in

breast

cancer

cells.[6][7]

MG149
74 µM[9]

[10]

>200

µM[10]

>200

µM[10]
-

47 µM[9]

[10]

Also

inhibits

KAT8.

Some

reports

question its

specificity.

Anacardic

Acid
-

~8.5

µM[11][12]

[13]

~5 µM[11]

[12][13]
- -

Non-

competitive

inhibitor of

p300 and

PCAF.[12]

[13]
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Garcinol - 7 µM[14] 5 µM[14] - -

Potent

inhibitor of

p300 and

PCAF.[14]

Also

reported to

inhibit

HDAC11.

[15]

Curcumin - - - - -

Reported

to have

anti-cancer

activities

with IC50

values in

the

micromolar

range in

various

cancer cell

lines.[16]

[17][18]

Experimental Data and Cellular Effects
NU9056
NU9056 has been shown to be a potent and selective inhibitor of KAT5. In cellular assays,

NU9056 treatment leads to:

Inhibition of Histone Acetylation: Decreased acetylation of histone H4 at lysine 16

(H4K16ac), a known KAT5 target.

Induction of Apoptosis: Activation of caspase-3 and caspase-9, leading to programmed cell

death in cancer cells.[19][20]

Cell Cycle Arrest: G2/M phase arrest in extranodal NK/T cell lymphoma cells.[20]
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Inhibition of Cancer Cell Proliferation: Demonstrated efficacy in various cancer cell lines,

including prostate and anaplastic thyroid cancer.[4]

Other KAT5 Inhibitors
TH1834: This specific KAT5 inhibitor has been shown to induce apoptosis and increase DNA

damage in breast cancer cells.[6][7]

MG149: While it inhibits KAT5, it also targets KAT8 (MOF) with similar potency.[9][10] It has

been shown to suppress anaplastic thyroid cancer progression.

Natural Products (Anacardic Acid, Garcinol, Curcumin): These compounds exhibit inhibitory

activity against multiple HATs, including p300 and PCAF, and are therefore considered less

selective for KAT5.[11][12][13][14][21][22] Their cellular effects are broad, encompassing

anti-inflammatory and anti-cancer properties.[5][23][24]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams

are provided in Graphviz DOT language.

KAT5 in DNA Damage Response and Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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